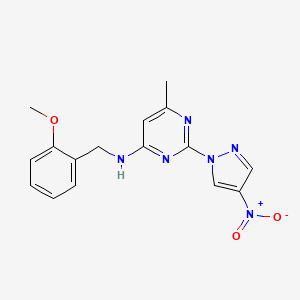
N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxybenzyl group and a nitro-pyrazole moiety. This unique structure may contribute to its diverse biological activities. The molecular formula is C15H16N4O2, with a molecular weight of approximately 284.31 g/mol.
Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit various biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the nitro group in the pyrazole ring can enhance the compound's reactivity and biological potency.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in disease processes, including carbonic anhydrases and cyclooxygenases .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |
| Study 2 | HeLa (cervical cancer) | 2.41 | Cell cycle arrest |
| Study 3 | PANC-1 (pancreatic cancer) | 5.00 | Inhibition of tumor growth |
These results indicate significant cytotoxic effects against various cancer cell lines, suggesting that this compound may be developed into a therapeutic agent for cancer treatment.
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can reduce inflammatory markers:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 76% |
| IL-6 | 86% |
These findings suggest that this compound may possess anti-inflammatory properties comparable to established anti-inflammatory drugs like dexamethasone .
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines. Results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of the compound in a carrageenan-induced edema model in mice. The results showed a significant reduction in paw swelling compared to control groups, suggesting that the compound effectively modulates inflammatory responses.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-11-7-15(17-8-12-5-3-4-6-14(12)25-2)20-16(19-11)21-10-13(9-18-21)22(23)24/h3-7,9-10H,8H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBMQHIZWSFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














